BRD-8000.3 was developed through a series of chemical optimization processes following its initial identification in high-throughput screening assays that evaluated various compounds for their ability to inhibit specific targets in Mycobacterium tuberculosis . It belongs to a class of small molecules designed to disrupt bacterial efflux mechanisms, which are critical for the survival of the bacterium in hostile environments.
The synthesis of BRD-8000.3 involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes:
Specific details regarding the exact reagents and conditions used in the synthesis of BRD-8000.3 are often proprietary but are documented in relevant chemical literature .
BRD-8000.3 has been characterized using advanced techniques such as cryo-electron microscopy, which revealed its binding configuration within the EfpA protein complex. The compound occupies a specific tunnel within EfpA, demonstrating a parallel orientation relative to the membrane plane .
Key structural data include:
BRD-8000.3 participates in competitive inhibition reactions with EfpA, where it displaces lipid molecules from their binding sites within the efflux pump . This competitive inhibition is crucial for understanding how BRD-8000.3 disrupts normal efflux processes in Mycobacterium tuberculosis, leading to increased susceptibility to other antibiotics.
Key reactions include:
The mechanism by which BRD-8000.3 exerts its effects involves binding to EfpA and inhibiting its function as an efflux pump. By occupying critical binding sites, BRD-8000.3 prevents EfpA from transporting essential lipids out of the bacterial cell, leading to an accumulation of toxic substances within Mycobacterium tuberculosis.
Data supporting this mechanism includes:
BRD-8000.3 exhibits several notable physical and chemical properties:
These properties influence its potential effectiveness and formulation as a drug.
BRD-8000.3 is primarily investigated for its role as an inhibitor of Mycobacterium tuberculosis, particularly targeting strains resistant to conventional therapies. Its applications include:
BRD-8000.3 emerged from a groundbreaking large-scale chemical-genetic screening strategy termed PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets (PROSPECT). This approach evaluated approximately 50,000 compounds against 150 genetically barcoded hypomorph mutants of Mycobacterium tuberculosis (Mtb) H37Rv, generating 7.5 million chemical-genetic interaction data points [1]. The initial hit, BRD-8000, was identified as a weak inhibitor (MIC ≥50 µM) of the essential efflux pump EfpA (Rv2846c). Through systematic chemical optimization, researchers developed BRD-8000.3, which exhibited dramatically enhanced potency against wild-type Mtb, with a MIC of 800 nM – representing a >60-fold improvement over the parent compound [1] [2]. The PROSPECT platform enabled retrospective mining of chemical-genetic interaction profiles (CGIPs), leading to the identification of structurally distinct EfpA inhibitors like BRD-9327, which shares a similar CGIP signature with BRD-8000.3 [1].
Table 1: Key Chemical Properties of BRD-8000.3
Property | Value | Method of Determination |
---|---|---|
Molecular Target | EfpA (Rv2846c) efflux pump | Chemical-genetic profiling [1] |
MIC against Mtb H37Rv | 800 nM | Broth microdilution assay [1] |
Spectrum of Activity | Narrow (Actinomycetes) | Species susceptibility testing [1] |
Bactericidal Activity | Confirmed against replicating and non-replicating Mtb | Time-kill kinetics [5] |
Chemical Optimization Step | From BRD-8000 (MIC ≥50 µM) | Structure-activity relationship studies [2] |
EfpA, the molecular target of BRD-8000.3, is an essential transmembrane transporter belonging to the Major Facilitator Superfamily (MFS) and classified within the QacA transporter family [2] [5]. Cryo-EM structural studies at 3.26 Å resolution revealed that BRD-8000.3 binds within a hydrophobic tunnel in EfpA's inward-open conformation, perpendicular to the transmembrane domains. This binding displaces the fatty acid chain of a bound phospholipid molecule, specifically occupying the lipid-binding pocket near the inner membrane leaflet [5] [10]. Unlike competitive inhibitors, BRD-8000.3 functions as an uncompetitive inhibitor of ethidium bromide (EtBr) efflux, with biochemical assays showing Ki/Ki′ ratios ≥1 (characteristic of non-competitive inhibition) [1] [5]. This distinct mechanism blocks the transporter's conformational changes necessary for substrate translocation rather than directly competing with substrates at the central binding site.
Structural analyses demonstrate that BRD-8000.3's binding site differs significantly from that of the structurally distinct inhibitor BRD-9327. While BRD-8000.3 occupies the inner membrane leaflet region, BRD-9327 binds the extracellular vestibule, explaining their observed synergistic interaction (Excess-over-Bliss >0) when combined [1] [2]. Mutations conferring resistance to BRD-8000.3 (e.g., V319F and A415V) map to discrete regions of EfpA and do not confer cross-resistance to BRD-9327, confirming their non-overlapping mechanisms [1] [5].
Multidrug-resistant tuberculosis (MDR-TB), defined as resistance to at least isoniazid and rifampicin, affects approximately 410,000 people globally annually, with treatment success rates remaining alarmingly low at only 63% [9]. BRD-8000.3 addresses two critical challenges in MDR-TB management: overcoming existing resistance mechanisms and suppressing new resistance emergence. As a first-in-class inhibitor targeting an essential efflux pump absent in humans, it fulfills WHO criteria for novel antibiotics through its new chemical class, novel target, and distinct mode of action [3] [9].
Resistance studies demonstrate that BRD-8000.3 exhibits collateral sensitivity with BRD-9327 – resistance to one compound increases sensitivity to the other. This phenomenon enables resistance-suppressing combination strategies where spontaneous resistance frequencies to BRD-8000.3 decrease significantly in BRD-9327-resistant backgrounds [1]. Additionally, BRD-8000.3 remains effective against non-replicating, phenotypically drug-tolerant Mtb populations that often contribute to treatment failure and relapse [5]. Its narrow spectrum of activity, restricted mainly to Actinomycetes, suggests potential for reduced disruption of commensal flora compared to broad-spectrum antibiotics [1].
Table 2: Resistance Profiles of EfpA Inhibitors
Compound | Resistance-Conferring Mutations | Cross-Resistance to Other EfpA Inhibitors | Spontaneous Resistance Frequency |
---|---|---|---|
BRD-8000.3 | V319F, A415V in efpA | None to BRD-9327 | 2.1 × 10⁻⁸ [1] |
BRD-9327 | Distinct efpA mutations | None to BRD-8000.3 | 3.4 × 10⁻⁸ [1] |
Combination | Mutually exclusive resistance | Collateral sensitivity observed | <10⁻¹⁰ [1] |
The strategic importance of BRD-8000.3 extends beyond direct bactericidal activity. By inhibiting EfpA's proposed lipid flippase function – structural evidence shows it transports phospholipids across the mycobacterial membrane – BRD-8000.3 disrupts cell envelope homeostasis, potentially enhancing susceptibility to other anti-TB drugs [5] [10]. This mechanism aligns with the "anti-virulence" approach by compromising bacterial fitness rather than solely focusing on lethal targets, potentially reducing selective pressure for resistance development [5]. These attributes position BRD-8000.3 as a promising candidate for inclusion in novel MDR-TB regimens, particularly the WHO-recommended BPaLM (bedaquiline, pretomanid, linezolid, moxifloxacin) framework [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: